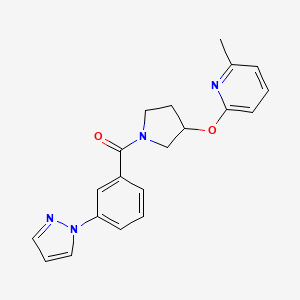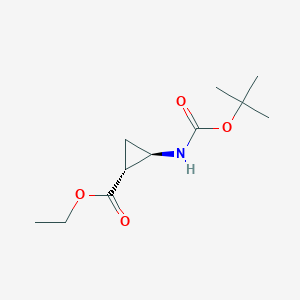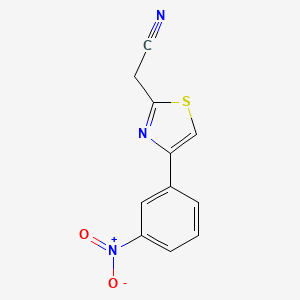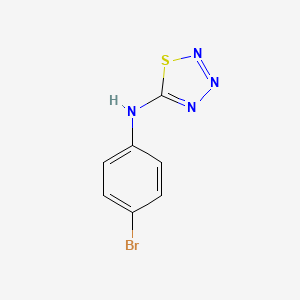![molecular formula C18H23N3O3 B2751632 6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-74-6](/img/structure/B2751632.png)
6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transport Layer for Polymer Solar Cells
A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, exhibits high conductivity and electron mobility. The inclusion of such materials enhances power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Organic Synthesis and Drug Development
In the realm of organic synthesis and medicinal chemistry, pyrrolidine-2,5-dione and maleimide scaffolds are of significant interest. A study outlined the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, providing insights into the thermodynamic and kinetic factors affecting this reaction. This knowledge aids in understanding the properties of these compounds and their synthesis, which is pivotal for drug development (Yan et al., 2018).
Heterocyclic Chemistry
The synthesis and exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been reported. These compounds exhibit interesting electronic structures and properties, as determined by spectral techniques and computational analyses. Such studies are crucial for developing new materials with potential applications in electronics and photonics (Ashraf et al., 2019).
Antiviral Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown moderate to high antiviral activities against hepatitis B virus. This highlights the potential of pyrimidine derivatives in the development of new antiviral drugs, showcasing the importance of structural modification in enhancing biological activity (El‐Sayed et al., 2009).
Nonlinear Optical and Drug Discovery Applications
An experimental and computational study of pyrimidine-based bis-uracil derivatives indicated their efficiency as candidates for optical, nonlinear optical (NLO), and drug discovery applications. This research demonstrates the versatility of pyrimidine derivatives in various high-tech applications, including NLO device fabrications (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-10-6-9-21-11-14-15(17(21)22)16(20-18(23)19-14)13-8-5-4-7-12(13)2/h4-5,7-8,16H,3,6,9-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKNIUFLFKVGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B2751549.png)

![ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate](/img/structure/B2751551.png)
![5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole](/img/structure/B2751552.png)




![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2751562.png)




![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
